molecular formula C43H65N5O10 B1682012 Telithromycin CAS No. 191114-48-4

Telithromycin

Cat. No.: B1682012
CAS No.: 191114-48-4
M. Wt: 812.0 g/mol
InChI Key: LJVAJPDWBABPEJ-ZHVJIJPXSA-N
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Description

Telithromycin is the first ketolide antibiotic to enter clinical use and is sold under the brand name Ketek. It is used to treat community-acquired pneumonia of mild to moderate severity. This compound is a semi-synthetic derivative of erythromycin, created by substituting a ketogroup for the cladinose sugar and adding a carbamate ring in the lactone ring. An alkyl-aryl moiety is attached to this carbamate ring, and the oxygen at the 6 position is methylated to achieve better acid-stability .

Mechanism of Action

Telithromycin, also known as Ketek, is a semi-synthetic erythromycin derivative . It belongs to a new chemical class of antibiotics called ketolides .

Target of Action

This compound’s primary target is the 50S subunit of the 70S bacterial ribosome . This subunit is crucial for bacterial protein synthesis .

Mode of Action

This compound prevents bacterial growth by interfering with bacterial protein synthesis . It binds simultaneously to two domains of 23S RNA of the 50S ribosomal subunit, domain II and V . This dual binding is unique to this compound and differs from older macrolides that bind only to one domain .

Biochemical Pathways

By binding to the 50S ribosomal subunit, this compound blocks further peptide elongation . This action disrupts the protein synthesis pathway, inhibiting bacterial growth .

Pharmacokinetics

This compound has a bioavailability of 57% and is unaffected by food . It is metabolized mainly by the liver, with 50% of the metabolism being CYP3A4-mediated . The elimination half-life is approximately 10 hours , and excretion occurs through both biliary and renal routes . This compound is also concentrated in white blood cells, which may aid in treating intracellular pathogens .

Result of Action

This compound is bactericidal against S. pneumoniae, H. influenzae, and M. catarrhalis and bacteriostatic against S. pyogenes and S. aureus . It has an antimicrobial spectrum similar or slightly broader than that of penicillin .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 pathway may require dose adjustments or a temporary hiatus in the use of the coadministered drug . Additionally, this compound may potentiate the effects of oral anticoagulants, necessitating careful monitoring .

Biochemical Analysis

Biochemical Properties

Telithromycin has enhanced activity in vitro because it binds not only to domain V of ribosomal RNA (like macrolides do) but also to domain II . This dual binding is unique to this compound and enhances its activity against erythromycin-resistant pneumococci .

Cellular Effects

This compound prevents bacterial growth by interfering with bacterial protein synthesis . It binds to the 50S subunit of the 70S bacterial ribosome and blocks further peptide elongation . This interference with protein synthesis inhibits the growth and reproduction of bacteria, thereby treating the infection.

Molecular Mechanism

The molecular mechanism of this compound involves binding to the 50S subunit of the 70S bacterial ribosome . It binds simultaneously to two domains of 23S RNA of the 50S ribosomal subunit, domain II and V, where older macrolides bind only to one . This unique binding mechanism allows this compound to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

Its enhanced activity against some common respiratory pathogens makes it a valuable addition to the available macrolides .

Metabolic Pathways

This compound is involved in the macrolide-lincosamide-streptogramin class of antibiotics metabolic pathway . It interacts with the 50S subunit of the 70S bacterial ribosome, which is a crucial component of this pathway .

Subcellular Localization

The subcellular localization of this compound is at the 50S subunit of the 70S bacterial ribosome . This is where it exerts its effects by blocking peptide elongation and interfering with protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: A novel synthesis route for telithromycin was developed based on a 11,12-cyclic carbonate protection strategy to prevent the formation of 9,12-hemiacetal by-products. Through a 11,12-carbonate-6-O-methylerythromycin intermediate, this compound was synthesized from 6-O-methylerythromycin in five steps with a 33% overall yield . The process involves the following steps:

  • Protection of the C-11,12-diol moiety of 6-O-methylerythromycin as a cyclic carbonate.
  • Hydrolysis of the cladinose sugar.
  • Oxidation of the C-3 hydroxyl group.
  • Introduction of the ketone moiety at the C-3 position.
  • Reaction with the pyridinyl imidazole side chain in aqueous acetonitrile.

Industrial Production Methods: The industrial production of this compound involves a high-yielding, cost-effective process that is easy to operate at an industrial scale. This process includes the use of novel intermediates such as 10,11-Anhydro-2’,4’-di-O-benzoyl-12-O-imidazolylcarbonyl-6-O-methylerythromycin A and its derivatives .

Chemical Reactions Analysis

Types of Reactions: Telithromycin undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Introduction of functional groups such as carbamates and alkyl-aryl moieties.

Common Reagents and Conditions:

    Oxidation: Pfizner–Moffat conditions for the oxidation of hydroxyl groups.

Major Products Formed:

    This compound: The final product formed through the synthesis route involving the protection of diol moieties and subsequent reactions.

Scientific Research Applications

Telithromycin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Erythromycin: The parent compound from which telithromycin is derived.

    Clarithromycin: Another macrolide antibiotic with similar modifications for better acid-stability.

    Azithromycin: A macrolide with a broader spectrum of activity and fewer gastrointestinal side effects.

Uniqueness of this compound: this compound is unique due to its dual binding mechanism to the 50S ribosomal subunit, which provides enhanced activity against erythromycin-resistant bacteria. It also has better acid-stability and a broader antimicrobial spectrum compared to erythromycin .

Properties

CAS No.

191114-48-4

Molecular Formula

C43H65N5O10

Molecular Weight

812.0 g/mol

IUPAC Name

(1S,2S,5S,7R,8R,9R,11R,13S,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone

InChI

InChI=1S/C43H65N5O10/c1-12-33-43(8)37(48(41(53)58-43)19-14-13-18-47-23-31(45-24-47)30-16-15-17-44-22-30)27(4)34(49)25(2)21-42(7,54-11)38(28(5)35(50)29(6)39(52)56-33)57-40-36(51)32(46(9)10)20-26(3)55-40/h15-17,22-29,32-33,36-38,40,51H,12-14,18-21H2,1-11H3/t25-,26-,27-,28+,29+,32+,33+,36-,37-,38-,40+,42-,43-/m1/s1

InChI Key

LJVAJPDWBABPEJ-ZHVJIJPXSA-N

SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C

Isomeric SMILES

CC[C@H]1[C@@]2([C@@H]([C@@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C

Appearance

Solid powder

Color/Form

White to off-white crystalline powder
Crystals from ethe

melting_point

176-188 °C
187-188 °C

Key on ui other cas no.

191114-48-4

physical_description

Solid

Pictograms

Corrosive; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

2.83e-02 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HMR 3647
HMR-3647
HMR3647
Ketek
RU 66647
RU-66647
telithromycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Telithromycin?

A1: this compound, a ketolide antibiotic, exerts its antibacterial effect by binding to the bacterial ribosome, specifically the 50S ribosomal subunit, and inhibiting protein synthesis. [, , ] This interaction prevents the bacterial ribosome from translating messenger RNA (mRNA), effectively halting the production of essential proteins. []

Q2: How does this compound's binding to the ribosome differ from that of macrolides?

A2: this compound demonstrates a unique binding interaction with the bacterial ribosome compared to traditional macrolides. While both classes bind to domain V of 23S rRNA, this compound also exhibits a strong interaction with the 752 hairpin of domain II due to its C11/C12 carbamate side chain. This additional binding site contributes to this compound's retained activity against many macrolide-resistant organisms. [, ]

Q3: What are the downstream effects of this compound's inhibition of bacterial protein synthesis?

A3: Inhibiting bacterial protein synthesis ultimately leads to bacterial growth arrest and cell death. This is because proteins are essential for a wide range of cellular processes, including metabolism, DNA replication, and cell wall synthesis.

Q4: What is the molecular formula and weight of this compound?

A4: This information is not explicitly provided in the provided research papers. For detailed structural information, please refer to chemical databases like PubChem or ChemSpider.

Q5: Is there any spectroscopic data available for this compound in the provided research papers?

A5: The provided research papers do not present specific spectroscopic data for this compound.

Q6: How does the chemical structure of this compound contribute to its stability?

A6: this compound possesses a keto group at position 3 of the macrolactone ring, a characteristic feature of ketolides that differentiates them from macrolides. This keto group enhances acid stability, making it less susceptible to degradation in acidic environments. []

Q7: Does this compound exhibit any catalytic properties?

A7: this compound is not known to possess catalytic properties. Its primary function is to bind to the bacterial ribosome and inhibit protein synthesis, acting as a bacteriostatic or bactericidal agent.

Q8: Have any computational chemistry studies been conducted on this compound?

A8: The provided research papers do not discuss computational chemistry studies on this compound.

Q9: How do structural modifications to the macrolide scaffold influence the activity of this compound?

A9: The replacement of the L-cladinose moiety at position 3 of the macrolactone ring with a keto group, along with the addition of a carbamate linked to an alkyl-aryl extension at C11/C12, significantly impacts this compound's activity. These modifications not only improve acid stability but also enhance its binding affinity to the ribosome, leading to increased activity against macrolide-resistant bacteria. []

Q10: Are there any specific formulation strategies employed to enhance the stability, solubility, or bioavailability of this compound?

A10: While the provided papers don't delve into specific formulation strategies, they highlight this compound's favorable pharmacokinetic properties, including good oral bioavailability (≈ 57%) and extensive tissue distribution. [, ]

Q11: How is this compound metabolized in the body?

A11: this compound is primarily metabolized in the liver. Approximately half of its metabolism is mediated by the cytochrome P450 (CYP) 3A4 system, while the other half is CYP3A4-independent. [, ]

Q12: How does this compound's pharmacokinetic profile contribute to its clinical use in respiratory tract infections?

A12: this compound demonstrates favorable pharmacokinetic properties for treating respiratory tract infections. It exhibits extensive tissue distribution, effectively penetrating into bronchopulmonary tissue and epithelial lining fluid. [, ] Moreover, its elimination half-life of approximately 10 hours allows for once-daily dosing. []

Q13: What is the in vitro activity of this compound against key respiratory pathogens?

A14: this compound exhibits potent in vitro activity against common respiratory pathogens, including Streptococcus pneumoniae (including penicillin- and macrolide-resistant strains), Haemophilus influenzae, Moraxella catarrhalis, Staphylococcus aureus, and Streptococcus pyogenes. [, , , ] It also demonstrates activity against atypical pathogens like Chlamydia pneumoniae and Mycoplasma pneumoniae. [, ]

Q14: How effective is this compound in animal models of infection?

A15: this compound has demonstrated efficacy in various animal models of infection. For instance, in a murine thigh infection model, the drug effectively reduced bacterial density in thigh tissue infected with Streptococcus pneumoniae, including macrolide- and fluoroquinolone-resistant strains. [] Additionally, in a murine model of pulmonary infection induced by Staphylococcus aureus, pretreatment with this compound effectively reduced the bacterial load in the lungs. []

Q15: What clinical trials have been conducted to evaluate the efficacy of this compound?

A16: Several clinical trials have assessed the efficacy of this compound in treating community-acquired pneumonia (CAP), acute exacerbations of chronic bronchitis (AECB), acute maxillary sinusitis (AMS), and pharyngitis/tonsillitis. These trials have demonstrated that this compound, at a dosage of 800mg once daily, achieves clinical cure rates comparable to other commonly used antibiotics. [, , ]

Q16: What are the known mechanisms of resistance to this compound in Streptococcus pneumoniae?

A17: Resistance to this compound in Streptococcus pneumoniae can occur through mutations in ribosomal proteins L4 and L22, as well as mutations in domain II and V of 23S rRNA. [, ] Another mechanism involves a deletion in the leader sequence of the erm(B) gene, which encodes a ribosomal methylase. This deletion leads to increased expression of erm(B) and higher levels of rRNA methylation, hindering this compound binding to the ribosome. []

Q17: Does cross-resistance exist between this compound and other macrolides?

A18: While this compound retains activity against many macrolide-resistant strains, cross-resistance can still occur, particularly with strains exhibiting the constitutive MLSB phenotype. [, , ]

Q18: Can exposure to macrolides induce resistance to this compound in Streptococcus pneumoniae?

A19: Yes, studies have shown that exposure to macrolides like erythromycin can induce resistance to this compound in Streptococcus pneumoniae strains with the constitutive MLSB phenotype. []

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